4-Cyanophenyl cyclohexyl ketone

Catalog No.
S744469
CAS No.
898792-14-8
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanophenyl cyclohexyl ketone

CAS Number

898792-14-8

Product Name

4-Cyanophenyl cyclohexyl ketone

IUPAC Name

4-(cyclohexanecarbonyl)benzonitrile

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2

InChI Key

PJPMXOBAIYBRRR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N

Application in Polymer Research

Specific Scientific Field: Polymer Science

Summary of the Application: 4-Cyanophenyl acrylate (CPA), a novel acrylic monomer synthesized by reacting 4-cyanophenol with acryloyl chloride, was copolymerized with methyl methacrylate (MMA) to create a new type of copolymer .

Methods of Application or Experimental Procedures: The copolymers of CPA with MMA at different compositions were prepared by free radical solution polymerization at 70 ± 1 °C using benzoyl peroxide as an initiator . The copolymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopic techniques .

Results or Outcomes: The glass transition temperature of the copolymers increases with increases MMA content. The thermal stability of the copolymer increases with increases in mole fraction of CPA content in the copolymer .

Application in Chiral Selective Synthesis

Specific Scientific Field: Biochemistry

Summary of the Application: Ketoreductases were used to perform chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .

Methods of Application or Experimental Procedures: Ketoreductases ES-KRED-213 and KRED-P1-H01 were screened for their ability to perform the targeted biotransformation .

Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for the targeted biotransformation .

Application in Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

Specific Scientific Field: Chemical Communications

Summary of the Application: Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) displays intense mechano-enhanced electrogenerated chemiluminescence (ECL) and contrastingly mechano-chromic ECL .

Methods of Application or Experimental Procedures: The application of TCPPE as sensitive bi-functional mechanical force reporters is successfully performed in rewritable and optical-recording applications .

Results or Outcomes: TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

Application in Metal-Catalysed Transfer Hydrogenation of Ketones

Specific Scientific Field: Chemistry

Summary of the Application: Metal-Catalysed Transfer Hydrogenation of Ketones is a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .

Methods of Application or Experimental Procedures: In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

Results or Outcomes: Optically active secondary alcohols are important building blocks in fine chemicals synthesis .

4-Cyanophenyl cyclohexyl ketone is an organic compound with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.28 g/mol. It is characterized as a yellow solid with a density of 1.1 g/cm³ and a boiling point of 380.4ºC at 760 mmHg . The compound features a cyclohexyl group attached to a ketone functional group, with a cyanophenyl substituent at the para position of the phenyl ring. This structure contributes to its unique chemical properties and potential applications in various fields.

The chemical reactivity of 4-cyanophenyl cyclohexyl ketone can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the cyanophenyl moiety can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in reduction reactions, converting the ketone into an alcohol under appropriate conditions. These reactions are significant for synthesizing derivatives or modifying its properties for specific applications.

Research on the biological activity of 4-cyanophenyl cyclohexyl ketone is limited, but compounds with similar structures often exhibit various pharmacological effects. The presence of the cyanophenyl group suggests potential interactions with biological targets, possibly influencing neuropharmacological activity or serving as a precursor for drug development. Further studies are needed to elucidate its specific biological properties and mechanisms of action.

Several synthetic routes have been proposed for the preparation of 4-cyanophenyl cyclohexyl ketone. Common methods include:

  • Condensation Reactions: The compound can be synthesized through condensation between cyclohexanone and 4-cyanobenzaldehyde, typically using acid catalysts.
  • Friedel-Crafts Acylation: Another approach involves acylating a substituted phenol with cyclohexanoyl chloride in the presence of a Lewis acid catalyst.
  • Reduction Reactions: Starting from appropriate precursors, reduction methods can be employed to obtain the desired ketone structure.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on availability and desired purity.

4-Cyanophenyl cyclohexyl ketone has potential applications in various fields:

  • Pharmaceutical Industry: Due to its structural characteristics, it may serve as a lead compound in drug discovery or development.
  • Chemical Research: The compound can be utilized in studying reaction mechanisms involving ketones and aromatic compounds.
  • Material Science: Its unique properties may find applications in developing new materials or coatings.

The versatility of this compound suggests that it could play a significant role in both research and practical applications.

Interaction studies involving 4-cyanophenyl cyclohexyl ketone are essential for understanding its behavior in biological systems. Investigating its binding affinity to various receptors or enzymes could provide insights into its potential therapeutic uses. Additionally, studying its interactions with other chemical species may reveal synergistic effects or possible side reactions that could influence its efficacy and safety profile.

Several compounds share structural similarities with 4-cyanophenyl cyclohexyl ketone, including:

Compound NameMolecular FormulaKey Features
4-Methylphenyl cyclohexyl ketoneC₁₄H₁₈OContains a methyl group instead of a cyano group
4-Fluorophenyl cyclohexyl ketoneC₁₄H₁₅FNOIncorporates a fluorine atom, affecting reactivity
3-Cyanophenyl cyclohexyl ketoneC₁₄H₁₅NOHas the cyano group at the meta position

Uniqueness

The uniqueness of 4-cyanophenyl cyclohexyl ketone lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. The presence of the cyano group at the para position allows for unique reactivity patterns not observed in other analogs.

XLogP3

3.4

Wikipedia

4-(Cyclohexanecarbonyl)benzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types